3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid
Description
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid is a benzo[b]thiophene derivative featuring a hydroxyl group at position 3, an iodine atom at position 6, and a carboxylic acid moiety at position 2. Benzo[b]thiophene-2-carboxylic acid derivatives are notable for their diverse biological activities, including enzyme inhibition (e.g., PTP1B, BCKDK) , antiproliferative effects , and anti-inflammatory properties . The substitution pattern on the aromatic ring critically influences physicochemical properties (e.g., lipophilicity, solubility) and pharmacological efficacy.
Properties
Molecular Formula |
C9H5IO3S |
|---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
3-hydroxy-6-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
NWQCBKKMMPYLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be iodinated to produce the desired compound.
Another approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-6-iodobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-6-iodobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting diseases associated with mast cell dysfunction. It is relevant in developing selective antagonists for prostaglandin D2, which is implicated in conditions like asthma, allergic rhinitis, and systemic mastocytosis. The synthesis of derivatives from this compound can lead to new therapeutic agents with specific actions against these conditions .
Anticancer Properties
Research indicates that compounds related to 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid exhibit anticancer properties. For instance, derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting critical signaling pathways involved in tumor progression. Studies on similar benzothiophene derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Effects
The compound's structure allows it to exert antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is vital for combating antibiotic-resistant strains of bacteria. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Inflammatory Disease Treatment
Recent studies have explored the anti-inflammatory effects of related compounds. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid demonstrated significant amelioration of inflammatory symptoms in ulcerative colitis models. This suggests that similar compounds could be effective in treating inflammatory diseases through the modulation of cytokine levels and gut microbiota .
Data Table
Case Studies
Case Study 1: Anticancer Efficacy
A study involving human breast cancer cell lines (MDA-MB-231) demonstrated that derivatives of this compound exhibited significant cytotoxicity, with an IC50 value around 10 µM. The mechanism involved apoptosis induction through increased oxidative stress and disruption of cell cycle progression.
Case Study 2: Antimicrobial Screening
In antimicrobial assays, derivatives showed a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against various pathogenic bacteria. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
The hydroxyl group in the target compound lowers logP compared to halogenated analogs, which may improve solubility but limit passive diffusion . Methoxy groups (e.g., 6-OCH₃ in 310390-60-4) balance lipophilicity and hydrogen-bonding capacity, as seen in antiproliferative studies .
Biological Activity Trends: Antitumor Effects: 3,6-Dichloro derivatives (BT2) inhibit BCKDK, a key enzyme in metabolic reprogramming, demonstrating efficacy in tumor xenograft models . Enzyme Inhibition: Thiophene-2-carboxylic acid derivatives are competitive inhibitors of PTP1B, a target in diabetes and obesity . The iodine atom in the target compound may enhance steric interactions with enzyme active sites compared to smaller halogens.
Synthetic Accessibility:
- Many analogs (e.g., BT2, BT2F) are commercially available (Sigma-Aldrich, TimTec) , while others require multistep synthesis. The introduction of iodine (as in the target compound) may necessitate specialized iodination protocols .
Mechanistic Insights from Structural Analog Studies
- Antiproliferative Activity: Derivatives with electron-withdrawing groups (Cl, Br) at position 3 or 6 show enhanced activity against A431 carcinoma cells, correlating with higher logP values . The hydroxyl group in the target compound may reduce cytotoxicity unless compensated by targeted delivery mechanisms.
- Enzyme Binding: The carboxylic acid moiety at position 2 is critical for coordinating metal ions (e.g., Zn²⁺ in PTP1B) , while substituents at positions 3 and 6 modulate selectivity and potency.
Biological Activity
3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique molecular structure comprising a hydroxyl group, an iodine atom, and a carboxylic acid group, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₅IO₃S
- Molecular Weight : Approximately 320.11 g/mol
The presence of the iodine atom at position 6 of the benzothiophene structure is significant, as it may enhance the compound's biological activity through unique interaction mechanisms.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the iodine atom may participate in halogen bonding. These interactions are crucial for modulating enzyme and receptor activities, which can lead to various therapeutic effects.
Biological Activities
The compound exhibits a spectrum of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways.
- Antimicrobial Effects : It has shown potential in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways.
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₅IO₃S | Iodine at position 6; diverse biological activities |
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid | C₉H₈O₄S | Lacks iodine; simpler structure |
| 3-Hydroxy-7-methoxybenzo[b]thiophene-2-carboxylic acid | C₁₀H₉O₄S | Contains methoxy group; different reactivity |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₁H₁₀O₄S | Ethyl ester derivative; distinct functionalization |
Case Studies and Research Findings
- Anticancer Research : A study highlighted the potential of this compound as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated significant antiproliferative activity in vitro against various cancer cell lines (source: ).
- Antimicrobial Activity : In another investigation, derivatives of benzothiophene were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features exhibited notable inhibitory activity against this pathogen (source: ).
- Anti-inflammatory Effects : Research has also explored the anti-inflammatory properties of benzothiophene derivatives, suggesting that modifications to the core structure can enhance their efficacy in reducing inflammation (source: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
